molecular formula C14H7F5O B15204248 1-(2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-yl) ethanone

1-(2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-yl) ethanone

Cat. No.: B15204248
M. Wt: 286.20 g/mol
InChI Key: VBJVBRZQEPOJTR-UHFFFAOYSA-N
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Description

1-(2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-4-yl) ethanone is a synthetic organic compound characterized by the presence of a pentafluorinated biphenyl group attached to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-4-yl) ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2’,3’,4’,5’,6’-pentafluorobiphenyl.

    Friedel-Crafts Acylation: The key step involves a Friedel-Crafts acylation reaction where 2’,3’,4’,5’,6’-pentafluorobiphenyl is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction introduces the ethanone group at the para position of the biphenyl ring.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of 1-(2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-4-yl) ethanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-4-yl) ethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the biphenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Derivatives with nucleophiles replacing one or more fluorine atoms.

    Reduction: Corresponding alcohols.

    Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

1-(2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-4-yl) ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential interactions with biological molecules due to its unique electronic properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability.

    Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of 1-(2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-4-yl) ethanone involves its interaction with molecular targets through various pathways:

    Electrophilic Interactions: The electron-withdrawing fluorine atoms can enhance the compound’s electrophilicity, making it reactive towards nucleophiles.

    Hydrophobic Interactions: The biphenyl moiety can engage in hydrophobic interactions with biological membranes or proteins.

    Metabolic Pathways: The compound may undergo metabolic transformations, including reduction, oxidation, and conjugation reactions, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2’,3’,4’,5’,6’-Pentafluoroacetophenone: Similar structure but with a different substitution pattern.

    1,1’-Biphenyl, 2,2’,3,3’,4,4’,5,5’,6,6’-decafluoro-: Fully fluorinated biphenyl without the ethanone group.

    2,3,4,5,6-Pentafluorobenzophenone: Contains a benzophenone moiety instead of biphenyl.

Properties

Molecular Formula

C14H7F5O

Molecular Weight

286.20 g/mol

IUPAC Name

1-[4-(2,3,4,5,6-pentafluorophenyl)phenyl]ethanone

InChI

InChI=1S/C14H7F5O/c1-6(20)7-2-4-8(5-3-7)9-10(15)12(17)14(19)13(18)11(9)16/h2-5H,1H3

InChI Key

VBJVBRZQEPOJTR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

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